(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
CAS No.: 1344958-52-6
Cat. No.: VC2859176
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1344958-52-6 |
|---|---|
| Molecular Formula | C11H11FN2O |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | (1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol |
| Standard InChI | InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3/t8-/m1/s1 |
| Standard InChI Key | ORNJAZNBTXRTHF-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)O |
| SMILES | CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O |
| Canonical SMILES | CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O |
Introduction
Structural Characteristics and Chemical Identification
Chemical Identification and Nomenclature
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a precisely defined organic compound with established chemical identifiers that facilitate its unambiguous recognition in scientific literature and databases. The compound is characterized by a specific set of identifiers that uniquely distinguish it from related chemical entities. Its CAS registry number is 1344958-52-6, providing a standardized reference for database searches and regulatory documentation. The compound possesses a molecular formula of C11H11FN2O with a calculated molecular weight of 206.22 g/mol, reflecting its atomic composition and mass characteristics.
The IUPAC nomenclature system provides the standardized name (1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol, which systematically describes its structural arrangement and stereochemistry. The (1R) prefix specifically indicates the absolute configuration at the chiral carbon atom, distinguishing it from its enantiomeric counterpart. This stereochemical designation is crucial for understanding its three-dimensional structure and potential biological interactions.
Structural Features and Identifiers
The compound's structure encompasses several distinctive features that contribute to its chemical behavior and potential biological activity. Table 1 presents the comprehensive structural identifiers for this compound, facilitating its precise identification across various chemical databases and information systems.
Table 1: Structural Identifiers of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
| Identifier Type | Value |
|---|---|
| CAS Number | 1344958-52-6 |
| Molecular Formula | C11H11FN2O |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | (1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol |
| Standard InChI | InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3/t8-/m1/s1 |
| Standard InChIKey | ORNJAZNBTXRTHF-MRVPVSSYSA-N |
| Isomeric SMILES | CC@HO |
| PubChem Compound ID | 63372022 |
The molecular structure features a phenyl ring substituted with a fluorine atom at the 3-position and a pyrazole group at the 4-position. The ethanol moiety is attached to the phenyl ring, creating a chiral center with the (1R) configuration. This specific stereochemistry may be crucial for its biological activity and pharmaceutical applications.
Physical and Chemical Properties
Physical Characteristics
The three-dimensional conformation of the molecule can be modeled using computational chemistry software, which provides insights into its potential interactions with biological targets. The chiral center at the carbon bearing the hydroxyl group creates a specific three-dimensional arrangement that may be critical for recognition by biological receptors or enzymatic systems.
Chemical Reactivity
The chemical reactivity of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is primarily dictated by its functional groups: the secondary alcohol, the fluorine-substituted aromatic ring, and the pyrazole heterocycle. The compound can participate in various chemical transformations:
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The secondary alcohol group can undergo oxidation to form the corresponding ketone.
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The hydroxyl group can participate in esterification reactions with various carboxylic acids.
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The aromatic ring can undergo further electrophilic substitution reactions, although the presence of the fluorine atom and pyrazole group will influence the regioselectivity of such reactions.
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The pyrazole nitrogen atoms may participate in coordination with metal ions or further functionalization reactions.
These reaction possibilities are influenced by steric factors and electronic effects arising from the fluorine atom and the pyrazole ring, which affect the electron distribution within the molecule and consequently its reactivity patterns.
Synthesis and Production Methods
General Synthetic Approaches
The synthesis of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol typically involves multiple steps requiring precise control of reaction conditions to ensure stereoselectivity and high yields. The synthetic pathway generally begins with appropriately substituted starting materials that already contain the fluorine atom at the desired position on the phenyl ring.
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol involves various spectroscopic techniques that provide detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, offers insights into the hydrogen and carbon environments within the molecule. The proton NMR spectrum would typically show characteristic signals for the methyl group attached to the chiral carbon, the methine proton at the chiral center, the aromatic protons of the phenyl ring, and the distinct signals from the pyrazole ring protons.
Mass spectrometry provides accurate mass determination and fragmentation patterns that confirm the molecular structure. The molecular ion peak at m/z 206 corresponds to the molecular weight, with fragment ions reflecting the structural components of the molecule. High-resolution mass spectrometry can confirm the exact mass with precision to further validate the molecular formula.
Infrared spectroscopy reveals characteristic absorption bands for the hydroxyl group (typically around 3300-3500 cm-1), aromatic C-H stretching, C-F bond, and pyrazole ring vibrations, providing additional structural confirmation.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity and stereochemical integrity of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol. High-performance liquid chromatography (HPLC) with appropriate chiral stationary phases can determine the enantiomeric purity of the compound, ensuring the correct (1R) configuration. Typical HPLC analysis might utilize reverse-phase conditions with UV detection, monitoring at wavelengths where the aromatic and pyrazole systems absorb strongly.
Gas chromatography, potentially coupled with mass spectrometry (GC-MS), provides another analytical approach for purity assessment and structural confirmation. The combination of retention time data and mass spectral information offers a powerful tool for compound identification and quality control in synthetic batches.
Biological Activity and Applications
Research Applications
In research settings, (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol may find applications as a building block in medicinal chemistry programs. Its well-defined structure with multiple functional groups allows for diverse chemical transformations, making it a versatile intermediate for the preparation of compound libraries and structure-activity relationship studies.
The compound might also serve as a probe for exploring the biological effects of fluorinated pyrazole-containing structures, potentially offering insights into receptor binding interactions and structure-function relationships in biological systems. The chiral nature of the molecule makes it particularly valuable for studies investigating stereochemical aspects of drug-target interactions.
Current Research and Future Directions
Recent Advancements
Recent research involving (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol has focused on optimizing synthetic methodologies to achieve higher yields and greater stereochemical purity. Advances in asymmetric synthesis techniques, including enantioselective catalysis and biocatalytic approaches, offer promising routes to obtain the compound with excellent stereochemical control.
The development of more efficient coupling methods for introducing the pyrazole moiety onto fluorinated aromatic rings represents another area of active research, with potential benefits for the synthesis of this and related compounds. These methodological improvements may reduce the need for harsh reaction conditions, decrease environmental impact, and enhance the scalability of synthetic processes.
Future Research Opportunities
Future research directions for (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol may include:
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Exploration of its potential as a pharmacophore in drug discovery programs, particularly in therapeutic areas where fluorinated pyrazole derivatives have shown promise.
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Investigation of structure-activity relationships through systematic modification of functional groups while maintaining the core fluorinated pyrazole-phenyl scaffold.
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Development of more sustainable and environmentally friendly synthetic methods, potentially incorporating flow chemistry or green chemistry principles.
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Computational studies to predict binding interactions with potential biological targets, guiding rational design of derivatives with enhanced activity or selectivity.
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